

Technical Whitepaper: 5-Chloro-2,3-dimethoxypyridine

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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487

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A Critical Scaffold for Heterocyclic Functionalization Executive Summary

5-Chloro-2,3-dimethoxypyridine is a highly functionalized pyridine building block characterized by an electron-rich core (dimethoxy substitution) paired with a reactive electrophilic handle (C5-chlorine).[1] It serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and proton pump inhibitors (PPIs), where the pyridine ring modulates solubility and metabolic stability. This guide explores its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-catalyzed cross-couplings.

Part 1: Chemical Identity & Physicochemical Profile[2]

Property	Data
Chemical Name	5-Chloro-2,3-dimethoxypyridine
CAS Number	284040-73-9
Molecular Formula	C ₇ H ₈ ClNO ₂
Molecular Weight	173.60 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DCM, EtOAc, MeOH; Low solubility in water
LogP (Predicted)	~2.0 (Lipophilic, suitable for CNS penetration)
pKa (Conjugate Acid)	~2.5 (Pyridine nitrogen is less basic due to Cl-inductivity)
Storage	Inert atmosphere, 2–8°C (Hygroscopic potential)

Structural Insight: The molecule features two methoxy groups at positions 2 and 3. The 2-methoxy group is a strong electron donor by resonance, activating the ring. The 3-methoxy group provides steric bulk and further electron density. The 5-chloro substituent is strategically placed para to the 2-methoxy group, making it an ideal candidate for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nitrogen lone pair.

Part 2: Synthetic Pathways[3]

The synthesis of **5-Chloro-2,3-dimethoxypyridine** can be approached via two primary strategies: Nucleophilic Aromatic Substitution (S_NAr) (Industrial Route) or Electrophilic Chlorination (Laboratory Route).

Route A: S_NAr Displacement (Scalable)

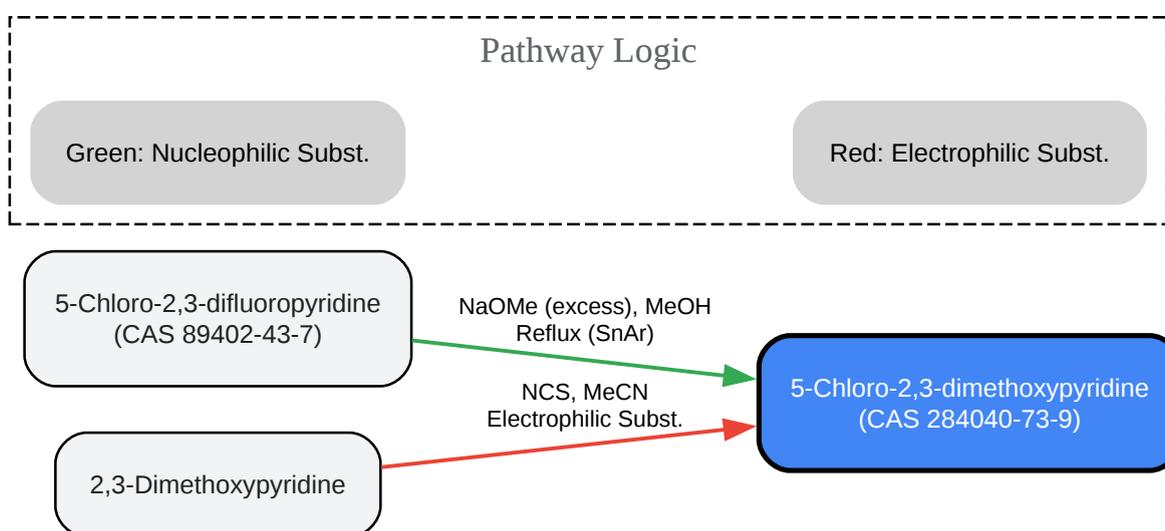
This method utilizes 5-chloro-2,3-difluoropyridine as a precursor.^[1] The fluorine atoms at positions 2 and 3 are highly susceptible to nucleophilic attack by methoxide due to the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the chlorine.

- Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1][2]
- Reagent: Sodium Methoxide (NaOMe) in Methanol.
- Mechanism: Sequential displacement. The C2-fluorine is displaced first (ortho to nitrogen, most activated), followed by the C3-fluorine under forcing conditions.
- Advantage: High regioselectivity and yield; avoids isomer formation common in direct chlorination.

Route B: Direct Electrophilic Chlorination

Starting from 2,3-dimethoxypyridine, the C5 position is electronically activated (para to C2-OMe).

- Precursor: 2,3-Dimethoxypyridine.
- Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.
- Conditions: 50–80°C.
- Selectivity: High preference for C5 over C6 due to steric hindrance at C4 and electronic activation rules.



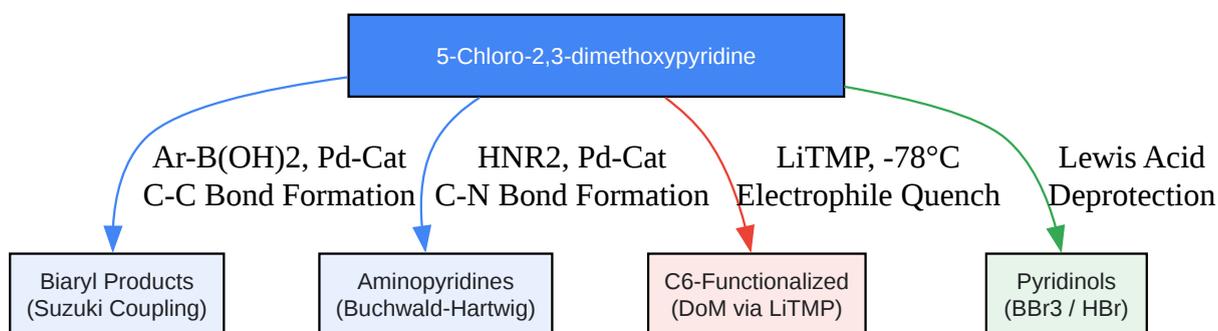
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Figure 1: Dual synthetic pathways for accessing the **5-Chloro-2,3-dimethoxypyridine** scaffold.

Part 3: Reactivity & Applications in Drug Discovery

The **5-chloro-2,3-dimethoxypyridine** scaffold acts as a "chassis" for building complex bioactive molecules. Its reactivity profile is defined by three distinct zones:

- C5-Position (The Handle):
 - Suzuki-Miyaura Coupling: The chloride is a competent electrophile for palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.
 - Buchwald-Hartwig Amination: Allows introduction of amines, crucial for tuning solubility and H-bond donor/acceptor profiles in kinase inhibitors.
 - Note: While aryl chlorides are generally less reactive than bromides, the electron-rich nature of the dimethoxy ring may require active catalytic systems (e.g., Pd(OAc)₂/SPhos or Pd₂dba₃/XPhos) to facilitate oxidative addition.
- C6-Position (The Ortho-Lithiation Site):
 - Directed Ortho Metalation (DoM): Treatment with n-butyllithium (n-BuLi) or LiTMP can deprotonate C6 (ortho to Nitrogen). However, care must be taken to avoid Lithium-Halogen exchange at C5.
 - Strategy: If C5 functionalization is desired first, perform Suzuki coupling. If C6 functionalization is needed, use a hindered base (LiTMP) at -78°C to favor deprotonation over Cl-displacement.
- Methoxy Groups (The Masked Hydroxyls):
 - Selective Demethylation: The 3-methoxy group can often be selectively demethylated using Lewis acids (BBr₃ or AlCl₃) due to the "relief of strain" or chelation effects, yielding a 3-hydroxy-2-methoxypyridine. This unmaskes a hydrogen bond donor.



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Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine

Objective: To validate the reactivity of the C5-chloride handle.

Reagents:

- **5-Chloro-2,3-dimethoxypyridine** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Pd(OAc)₂ (2 mol%)
- SPhos (4 mol%) (Ligand is critical for activating the aryl chloride)
- K₃PO₄ (2.0 equiv)
- Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

- Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyridine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

- Degassing: Add the Toluene/Water solvent mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).
- Reaction: Seal the vial and heat to 100°C for 12–16 hours.
 - Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (biaryl product) should appear.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Why this works: The use of SPhos (a Buchwald ligand) creates an electron-rich Palladium species capable of inserting into the C-Cl bond of the electron-rich pyridine ring, which is typically a sluggish substrate for older generation catalysts like Pd(PPh₃)₄.

Part 5: Safety & Handling (SDS Summary)

- Hazards:
 - H302: Harmful if swallowed.[1]
 - H315/H319: Causes skin and serious eye irritation.[3]
- Precautions:
 - Wear nitrile gloves and safety glasses.
 - Handle in a fume hood to avoid inhalation of dust.
 - Incompatibility: Strong oxidizing agents.
- Disposal: Dispose of as halogenated organic waste.

References

- Chemical Identity & Properties

- PubChem. **5-Chloro-2,3-dimethoxypyridine** (Compound).[1][3] National Library of Medicine.
- [\[Link\]](#)
- Synthetic Precursors (Difluoro Route): Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- Palladium Coupling Methodology (General Pyridine Chlorides)
 - BenchChem.[4] Application Notes: Suzuki-Miyaura Coupling of Chloropyridines.
- Commercial Availability & CAS Verification: Sigma-Aldrich. **5-Chloro-2,3-dimethoxypyridine** Product Page.

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Sources

- [1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](#)
- [3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. benchchem.com \[benchchem.com\]](#)
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